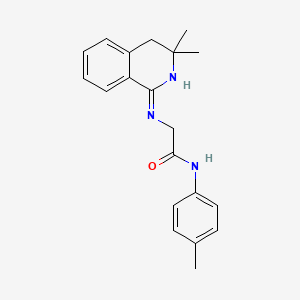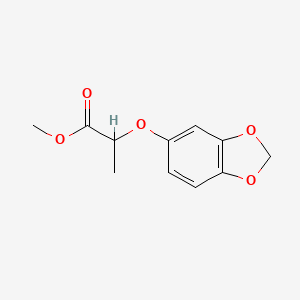![molecular formula C21H27N3OS B6033995 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential in various scientific research applications. This compound is a derivative of piperazine and is commonly used in the field of medicinal chemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to exert its therapeutic effects through the modulation of various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce amyloid-beta levels in animal models. In depression research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to increase serotonin and dopamine levels in the brain, which may contribute to its antidepressant-like effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol in lab experiments is its well-documented pharmacological profile. This compound has been extensively studied and its mechanism of action is relatively well understood. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol. One potential direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and depression. Another potential direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or safety concerns.
Métodos De Síntesis
The synthesis of 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol involves the reaction of piperazine with 3-thiophenemethanol and 1-methyl-1H-indole-3-carboxaldehyde in the presence of a suitable catalyst. The reaction occurs in a solvent such as ethanol or methanol and is typically carried out under reflux conditions. The resulting product is then purified using techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been studied for its potential as a therapeutic agent in various scientific research applications. This compound has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to exhibit anti-proliferative activity against several cancer cell lines. In Alzheimer's disease research, this compound has been shown to have potential as a cognitive enhancer. In depression research, 2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol has been shown to have antidepressant-like effects in animal models.
Propiedades
IUPAC Name |
2-[4-[(1-methylindol-3-yl)methyl]-1-(thiophen-3-ylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3OS/c1-22-13-18(20-4-2-3-5-21(20)22)14-23-8-9-24(19(15-23)6-10-25)12-17-7-11-26-16-17/h2-5,7,11,13,16,19,25H,6,8-10,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLMLNWLHZLVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3CCN(C(C3)CCO)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)cyclohexane-1,3-dione](/img/structure/B6033912.png)
![ethyl 4-{1-[5-(methoxymethyl)-2-furoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6033918.png)
![1-(3-{2-[(allylamino)methyl]-4-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B6033933.png)
![3-hydroxy-3-[(4-isopropyl-1-piperidinyl)methyl]-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6033939.png)
![2-{[2-(2-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6033956.png)

![2-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6033969.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6033988.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylethanamine](/img/structure/B6034010.png)
![N~1~-[1-(4-chlorobenzyl)-3-piperidinyl]-N~2~-methyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B6034017.png)


![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)